2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a fused ring system combining naphthalene and pyrido[2,3-d][1,3]oxazine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of naphthalene-2-carbaldehyde with 2-aminopyridine in the presence of a dehydrating agent to form the desired oxazine ring . The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the oxazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can introduce various functional groups onto the naphthalene or pyridine rings .
Scientific Research Applications
2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Mechanism of Action
The mechanism of action of 2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate biological pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinazolinones: These compounds share a similar fused ring system and exhibit comparable biological activities.
Pyrido[2,3-d]pyrimidines: Another class of heterocycles with similar structural features and biological activities
Uniqueness
2-(Naphthalen-2-yl)-4H-pyrido[2,3-d][1,3]oxazin-4-one is unique due to its specific ring fusion pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
67443-95-2 |
---|---|
Molecular Formula |
C17H10N2O2 |
Molecular Weight |
274.27 g/mol |
IUPAC Name |
2-naphthalen-2-ylpyrido[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C17H10N2O2/c20-17-14-6-3-9-18-15(14)19-16(21-17)13-8-7-11-4-1-2-5-12(11)10-13/h1-10H |
InChI Key |
FZJGWEPVVMJPME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=N4)C(=O)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.